MCC950 MCC950 NOD-like receptor (NLR) pyrin domain-containing protein 3 (NLRP3) senses pathogen-derived, environmental, and host-derived factors and initiates the formation of inflammasomes, complexes involved in complex diseases including multiple sclerosis, type 2 diabetes, Alzheimer’s disease, and atherosclerosis. MCC950 is a selective inhibitor of NLRP3, blocking the release of IL-1β in macrophages primed with LPS and activated with ATP or nigericin (IC50 = 7.5 nM). It does not inhibit NLRC4, AIM2, TLR2 signaling, or priming of NLRP3. MCC950 prevents oligomerization of apoptosis-associated speck-like protein containing a CARD (ASC) in cells stimulated with LPS and nigericin. MCC-950 is active in vivo, blocking the production of IL-1β and enhancing survival in mouse models of multiple sclerosis and cryopyrin-associated periodic syndrome. It is also active in ex vivo samples from individuals with Muckle-Wells syndrome.
MCC950 is a potent, selective NLRP3 inhibitor with IC50 of 7.5 nM and 8.1 nM in BMDMs and HMDMs, respectively.
Brand Name: Vulcanchem
CAS No.: 210826-40-7
VCID: VC0007480
InChI: InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23)
SMILES: CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O
Molecular Formula: C₂₀H₂₄N₂O₅S
Molecular Weight: 404.5 g/mol

MCC950

CAS No.: 210826-40-7

Cat. No.: VC0007480

Molecular Formula: C₂₀H₂₄N₂O₅S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

MCC950 - 210826-40-7

CAS No. 210826-40-7
Molecular Formula C₂₀H₂₄N₂O₅S
Molecular Weight 404.5 g/mol
IUPAC Name 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea
Standard InChI InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23)
Standard InChI Key HUUSXLKCTQDPGL-UHFFFAOYSA-N
SMILES CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O
Canonical SMILES CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O

Molecular Structure and Mechanism of Action

Chemical Characteristics

MCC950 (chemical name: [(1R,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl] (2S)-2-[[(2S)-6-oxo-2-[[(2S,3R)-2-[(2S)-2-(pyridin-3-yl)propanamido]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanamide) is a sulfonylurea-containing compound with a molecular weight of 534.6 g/mol. Its synthesis involves a 10-step route starting from 2,3-dihydro-1H-indene, culminating in a sodium salt formulation that ensures high aqueous solubility .

ParameterValue (Mouse)Value (Human)
IC50 (NLRP3 inhibition)7.5 nM8.1 nM
Oral bioavailability68%Not reported
Half-life (t1/2)3.27 hoursNot reported
CYP450 inhibition (1A2/3A4)<15% at 10 µM<15% at 10 µM
hERG channel inhibition (IC50)>30 µM>30 µM

Data derived from liver microsome assays and automated patch-clamp studies confirm low drug-drug interaction risk and cardiotoxicity potential .

Tissue Distribution

In murine models, MCC950 achieves high plasma concentrations (Cmax = 25,333 ng/mL after 20 mg/kg oral dose) and penetrates the blood-brain barrier, enabling central nervous system applications .

Preclinical Efficacy in Disease Models

Autoimmune and Autoinflammatory Diseases

  • Experimental Autoimmune Encephalomyelitis (EAE):
    MCC950 reduced clinical EAE scores by 50% (p < 0.01) and decreased spinal cord demyelination by inhibiting IL-1β release .

  • Cryopyrin-Associated Periodic Syndrome (CAPS):
    In Nlrp3(A350VneoR) mice, MCC950 rescued 100% of neonates from lethal systemic inflammation when administered prenatally .

Metabolic and Organ-Specific Conditions

  • Acute Liver Injury (ALI):
    Carbon tetrachloride (CCl4)-induced ALI mice showed 60% reduction in serum ALT/AST levels (p < 0.05) and enhanced recruitment of myeloid-derived suppressor cells (MDSCs) to the liver following MCC950 treatment .

  • Atherosclerosis:
    In ApoE−/− mice, MCC950 decreased atherosclerotic plaque size by 40% (p < 0.001) via IL-1β/IL-18 suppression .

Clinical Relevance and Human Data

Ex Vivo Studies

  • Muckle-Wells Syndrome (MWS):
    MCC950 normalized IL-1β secretion (<100 pg/mL vs. >1,000 pg/mL in controls) in peripheral blood mononuclear cells (PBMCs) from MWS patients .

  • Type 2 Diabetes:
    Human islets treated with MCC950 exhibited 70% reduction in IL-1β-induced β-cell apoptosis (p < 0.01) .

Ongoing Clinical Trials

As of 2025, 12 clinical trials are evaluating MCC950 in conditions including:

  • Alzheimer’s disease (NCT04815456)

  • Gout arthritis (NCT05139840)

  • Non-alcoholic steatohepatitis (NCT05218863)

Synthesis and Formulation

Key Synthetic Steps

The synthesis involves Friedel-Crafts acylation, nitration, hydrogenation, and sulfonamide coupling (Table 2).

StepReactionConditionsYield
1Friedel-Crafts acylationAlCl3, CH2Cl2, 0°C → 25°C61%
2CyclizationH2SO4, 60°C, 72 h-
3NitrationHNO3/H2SO4, 0°C-
4HydrogenationPd/C, H2, MeOH, 24 h62%
5Isocyanate formationBoc2O, DMAP, CH3CN, RT85%
6Final couplingNa salt, CH3CN, 16 h73%

Formulation Strategies

The sodium salt formulation (aqueous solubility >50 mg/mL) enables intravenous and oral administration. Lyophilized powder remains stable for >24 months at −20°C .

Future Directions and Challenges

Unresolved Mechanistic Questions

  • Precise molecular target within the NLRP3 complex

  • Effects on NLRP3 post-translational modifications (e.g., ubiquitination)

Therapeutic Optimization

  • Development of CNS-penetrant analogs for neurodegenerative diseases

  • Combination therapies with IL-1 receptor antagonists

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator